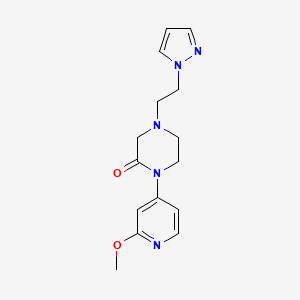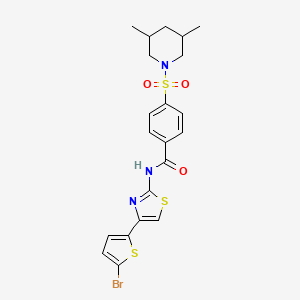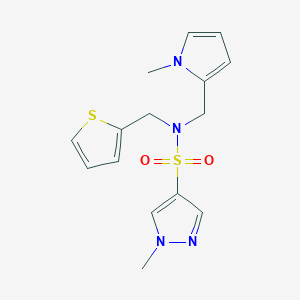
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been found to exhibit promising biological properties, making it a subject of interest for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one is not fully understood, but it is believed to act on various molecular targets in the body. 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to interact with various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been found to have various biochemical and physiological effects in the body. In the brain, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to increase the levels of certain neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function and mood regulation. 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has also been found to have vasodilatory effects, which can lead to increased blood flow and improved cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one in scientific research is its high potency, which allows for smaller doses to be used in experiments. However, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one can also be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has a short half-life, which can make it difficult to study its long-term effects in the body.
Future Directions
There are several potential future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one and its effects on various molecular targets in the body.
Synthesis Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one involves the reaction of 2-(2-pyrazol-1-ylethyl)piperazine with 2-bromo-4-methoxypyridine in the presence of a palladium catalyst. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various areas of medicine, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to have neuroprotective properties, and it has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been found to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent. In cardiovascular disease, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to have vasodilatory effects and has been investigated as a potential treatment for hypertension.
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-11-13(3-5-16-14)20-10-8-18(12-15(20)21)7-9-19-6-2-4-17-19/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJYMIILZERPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)



![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)
![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)
